molecular formula C9H7ClF2O2 B1393391 3-Ethoxy-2,4-difluorobenzoyl chloride CAS No. 1017779-90-6

3-Ethoxy-2,4-difluorobenzoyl chloride

Cat. No.: B1393391
CAS No.: 1017779-90-6
M. Wt: 220.6 g/mol
InChI Key: WMLHUPZOTFCPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2,4-difluorobenzoyl chloride is an organofluorine compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and difluoro groups. This compound is used in various chemical synthesis processes due to its reactivity and unique properties.

Biochemical Analysis

Biochemical Properties

3-Ethoxy-2,4-difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This interaction is crucial in the modification of proteins and peptides, which can alter their function and activity. The compound’s reactivity with nucleophiles, such as amines and alcohols, makes it a valuable reagent in biochemical research .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. It has been observed to modulate cellular metabolism by interacting with key metabolic enzymes. At higher concentrations, it can be cytotoxic, leading to cell death through mechanisms such as apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, thereby altering their catalytic activity. Additionally, it can influence gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism. These temporal effects are important for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may have minimal or beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can be toxic, causing adverse effects such as organ damage or systemic toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4-difluorobenzoyl chloride typically involves the chlorination of 3-ethoxy-2,4-difluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 3-ethoxy-2,4-difluorobenzoic acid.

    Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.

    Hydrolysis: Typically carried out in aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted amides, esters, or thioesters.

    Hydrolysis: The major product is 3-ethoxy-2,4-difluorobenzoic acid.

    Reduction: The major product is 3-ethoxy-2,4-difluorobenzyl alcohol.

Scientific Research Applications

3-Ethoxy-2,4-difluorobenzoyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is involved in the development of novel drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 3-Ethoxy-2,4-difluorobenzoic acid
  • 3-Ethoxy-2,4-difluorobenzyl alcohol
  • 3-Ethoxy-2,4-difluorobenzamide

Comparison: 3-Ethoxy-2,4-difluorobenzoyl chloride is unique due to its reactivity as an acylating agent, which is not shared by its acid, alcohol, or amide counterparts. The presence of the chloride group makes it highly reactive towards nucleophiles, enabling it to participate in a wide range of chemical transformations. This reactivity distinguishes it from similar compounds that lack the acyl chloride functionality.

Properties

IUPAC Name

3-ethoxy-2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(11)4-3-5(7(8)12)9(10)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLHUPZOTFCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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